molecular formula C19H17ClN2O3 B2893536 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 895644-55-0

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2893536
CAS No.: 895644-55-0
M. Wt: 356.81
InChI Key: ZVFSCVNNZCIEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic small molecule featuring a 1,2,3,4-tetrahydropyrazine-2,3-dione core that is selectively functionalized with 3-chlorobenzyl and 2-methoxybenzyl substituents. This specific molecular architecture makes it a compound of significant interest in early-stage pharmaceutical and agrochemical research. Its structure suggests potential as a key intermediate in the synthesis of more complex heterocyclic compounds or as a candidate for high-throughput screening against various biological targets. Researchers are exploring its applicability in developing novel enzyme inhibitors, particularly those involving signal transduction pathways. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) aromatic groups provides a unique electronic profile for structure-activity relationship (SAR) studies. This product is provided as a high-purity material to ensure reproducible results in analytical and biological assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-8-3-2-6-15(17)13-22-10-9-21(18(23)19(22)24)12-14-5-4-7-16(20)11-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSCVNNZCIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Multicomponent Reaction (MCR) Approach

The one-pot MCR protocol, adapted from tetrahydropyridine syntheses, offers an efficient route to assemble the tetrahydropyrazine-dione framework. Key reactants include:

  • Methyl acetoacetate as the diketone precursor.
  • 3-Chlorobenzylamine and 2-methoxybenzylamine for introducing substituents.
  • Aromatic aldehydes (e.g., benzaldehyde) to facilitate cyclization.

Procedure :

  • Combine methyl acetoacetate (1 mmol), 3-chlorobenzylamine (2 mmol), 2-methoxybenzylamine (2 mmol), and benzaldehyde (2 mmol) in ethanol:water (1:1).
  • Add triethylammonium hydrogen sulfate ([Et₃NH][HSO₄], 10 mol%) as a Bronsted acid catalyst.
  • Stir at 60°C for 1 hour, followed by cooling and filtration.

Yield : 65–78% after recrystallization (ethanol:ethyl acetate).

Table 1: Optimization of MCR Conditions
Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 10 Ethanol:Water 60 1 78
2 5 Ethanol 80 2 65
3 15 CH₃CN 70 1.5 72

Optimal conditions (Entry 1) prioritize atom economy and minimal waste.

Stepwise Synthesis via Cyclization and Alkylation

For laboratories requiring intermediate isolation, a stepwise approach is viable:

Step 1: Core Formation
  • React ethylenediamine with diethyl oxalate in anhydrous THF to form 1,2,3,4-tetrahydropyrazine-2,3-dione.
  • Purify via silica gel chromatography (5–20% methanol/dichloromethane).

Yield : 85–90%.

Step 2: Double Alkylation
  • Treat the core with 3-chlorobenzyl bromide (1.2 equiv) and 2-methoxybenzyl bromide (1.2 equiv) in DMF.
  • Use K₂CO₃ (2 equiv) as a base at 80°C for 12 hours.

Yield : 60–68%.

Mechanistic Insights

The MCR mechanism involves three stages:

  • Imine Formation : Condensation of amines and aldehydes generates Schiff bases.
  • Mannich Reaction : Nucleophilic attack by methyl acetoacetate forms a β-amino ketone intermediate.
  • Cyclization : Intramolecular hemiaminal formation yields the tetrahydropyrazine-dione core.

Electron-donating methoxy groups enhance electrophilic aromatic substitution, while chloro substituents stabilize intermediates via inductive effects.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.85–6.75 (m, 4H, Ar-H), 4.30 (s, 4H, N-CH₂-Ar), 3.80 (s, 3H, OCH₃).
  • ¹³C NMR : 168.2 (C=O), 156.1 (C-OCH₃), 142.8–113.0 (Ar-C).

Infrared Spectroscopy (IR) :

  • Peaks at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C asym).

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison
Parameter MCR Approach Stepwise Synthesis
Yield (%) 78 68
Purity (%) 95 98
Scalability High Moderate
Catalyst Cost Low High

The MCR method excels in efficiency and sustainability, whereas stepwise synthesis allows intermediate characterization.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs are compared below, focusing on substituent variations, molecular properties, and available biological data.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Analogs
Compound Name R₁ (Position 1) R₂ (Position 4) Molecular Formula Molecular Weight (g/mol) Source
Target Compound 3-Chlorophenylmethyl 2-Methoxyphenylmethyl C₁₉H₁₇ClN₂O₃ 356.8 -
1-(3-Chlorophenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione 3-Chlorophenylmethyl 2-Methylphenylmethyl C₁₈H₁₅ClN₂O₂ 326.8
1-[(2-Chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine-2,3-dione 2-Chlorophenylmethyl 4-Methylphenylmethyl C₁₉H₁₉ClN₂O₂ 342.8
(3E)-1-Acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione Acetyl 4-Methoxyphenylmethylidene C₁₅H₁₅N₂O₄ 287.3
Key Observations:

Chlorine at the 3-position (target compound) vs. 2-position () alters steric hindrance and dipole interactions, which may influence receptor binding .

Core Structure Variations :

  • Piperazine-2,5-dione derivatives (e.g., ) lack the tetrahydropyrazine-2,3-dione scaffold, reducing ring strain and altering conformational flexibility .
Example from :
  • 1-(3-Trifluoromethyl)piperazine derivatives were synthesized using chloroacetyl chloride and triethylamine, yielding intermediates purified via column chromatography .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione?

  • Methodology : Synthesis typically involves multi-step pathways:

  • Step 1 : Nucleophilic substitution or coupling reactions to introduce the chlorophenyl and methoxyphenyl groups onto the tetrahydropyrazine-dione core.
  • Step 2 : Cyclization under reflux using solvents like acetonitrile or ethanol, often catalyzed by bases (e.g., K₂CO₃) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (pH, temperature) are critical for yield optimization .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use full PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Employ fume hoods for reactions involving volatile solvents.
  • Avoid aqueous release; use chemical waste disposal systems compliant with local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products .
  • Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to accelerate cyclization .

Q. What computational approaches are used to predict biological targets and binding mechanisms?

  • Methods :

  • Molecular Docking : Models interactions with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes in physiological conditions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate contributing groups .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, concentration) to minimize variability .
  • Meta-Analysis : Compare datasets from multiple studies to identify trends in IC₅₀ values or receptor affinity .

Q. What advanced techniques characterize crystallographic or conformational properties of this compound?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
  • Circular Dichroism (CD) : Analyzes chiral centers in solution-phase conformations .
  • Solid-State NMR : Probes molecular dynamics in crystalline or amorphous forms .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for structurally similar analogs?

  • Resolution :

  • Solubility Testing : Use standardized buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy .
  • LogP Measurements : Compare experimental vs. calculated partition coefficients to identify discrepancies .
  • Co-Solvent Screening : Additives like DMSO or cyclodextrins can enhance aqueous solubility for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.